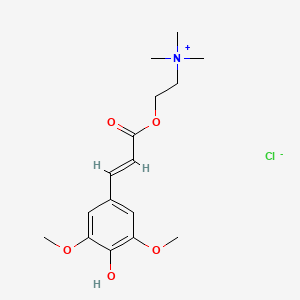
Tazarotene Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazarotene is an acetylenic retinoid used to treat acne, psoriasis, and photoaging . It is primarily used for the treatment of plaque psoriasis and acne . It is a member of the acetylenic class of retinoids .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The synthesis of sulfones involves various methods such as oxidation of sulfides .Molecular Structure Analysis
Tazarotene Sulfone contains a total of 50 bonds; 29 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 sulfone, and 1 Pyridine .Aplicaciones Científicas De Investigación
Metabolism and Bioavailability : Tazarotene undergoes extensive hydrolysis to form tazarotenic acid, the major circulating species in the blood. A significant fraction of tazarotenic acid is further metabolized to an inactive sulfoxide, which is excreted in the urine. The bioavailability of tazarotene is low, around 1% after topical applications, but increases to 5% or less at steady state in patients with psoriasis (Attar et al., 2005).
Enzymatic Involvement in Metabolism : The in vitro metabolism of tazarotenic acid to its sulfoxide metabolite in human liver microsomes is mediated by cytochrome P450 2C8 and flavin-containing monooxygenases (Attar et al., 2003).
Therapeutic Application : Tazarotene is effective for the topical treatment of stable plaque psoriasis and mild to moderate acne vulgaris. The therapeutic effect of tazarotene is maintained for some time after treatment discontinuation, indicating sustained efficacy (Tang-Liu et al., 1999).
Degradation and Stability : Tazarotene is unstable under acidic, basic, oxidative, and photolytic conditions, yielding various degradation products, including tazarotenic acid. In-depth studies on the drug's degradation chemistry reveal insights into its stability and the formation of its metabolites (Singh et al., 2020).
Clinical Studies on Psoriasis : Clinical trials have demonstrated the efficacy and safety of tazarotene creams in the treatment of psoriasis. Tazarotene creams significantly reduced the severity of clinical signs of psoriasis and were found to be safe with acceptable tolerability (Weinstein et al., 2003).
Photostability Testing : The photostability of tazarotene in the presence of UV absorbers has been examined, which is crucial for ensuring the drug's efficacy and safety when topically applied (Kryczyk-Poprawa et al., 2020).
Mecanismo De Acción
Target of Action
Tazarotene Sulfone, also known as Tazarotene, is an acetylenic retinoid . It primarily targets the retinoic acid receptors (RARs), specifically RARa, RARb, and RARg . These receptors play a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets, the retinoic acid receptors, by binding to them . This binding modifies gene expression .
Biochemical Pathways
This compound affects the ability of keratinocytes in the epidermis to proliferate and differentiate . It does so by upregulating filaggrin expression and downregulating the expression of keratinocyte transglutaminase, ornithine decarboxylase, involucrin, epidermal growth factor receptor, and various keratins .
Pharmacokinetics
Following topical application, this compound undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of this compound (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of gene transcription via interaction with specific nuclear retinoic acid receptors . This modulation addresses the three key pathogenic factors in psoriasis, namely keratinocyte differentiation, keratinocyte proliferation, and inflammation .
Action Environment
Environmental and genetic factors can activate plasmacytoid dendritic cells, stimulating the release of pro-inflammatory cytokines . These factors can influence the action, efficacy, and stability of this compound. Additionally, gender has no influence on the systemic bioavailability of tazarotenic acid .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tazarotene Sulfone, like Tazarotene, is likely to interact with various enzymes, proteins, and other biomolecules. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . This active form of the drug binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .
Cellular Effects
This compound is expected to have similar cellular effects as Tazarotene. Tazarotene has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The active form of Tazarotene, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .
Temporal Effects in Laboratory Settings
Tazarotene has been shown to offer equivalent treatment response, maintained efficacy without recurrence, safer profile regarding dyspigmentation with an advantageous cheaper cost .
Dosage Effects in Animal Models
Tazarotene has been studied in animal models, showing no significant differences in efficacy between clascoterone, trifarotene, and tazarotene after 12 weeks of treatment in patients with moderate-to-severe acne .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Tazarotene. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . Tazarotenic acid does not accumulate in adipose tissue, but undergoes further metabolism to its sulfoxide and to other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Tazarotene is known to be transported and distributed within cells and tissues. At 10 hours after a topical application of 0.1% Tazarotene gel to the skin of healthy individuals and patients with psoriasis, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .
Subcellular Localization
Tazarotene is known to be localized in various subcellular compartments, likely due to targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFOIGKIUMLIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


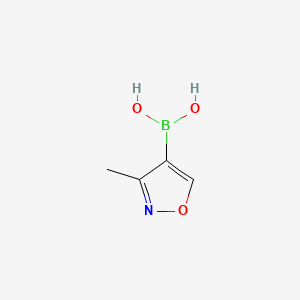

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
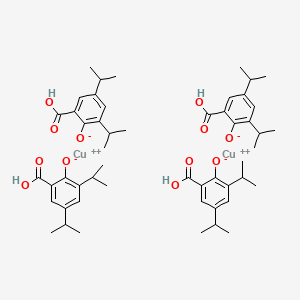
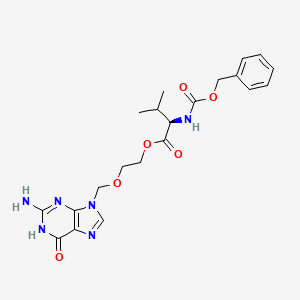
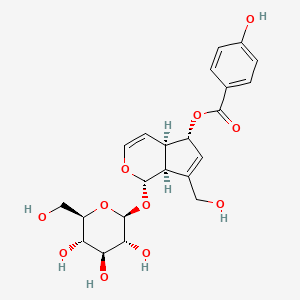
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

